Methaniazide: A Historical and Technical Review in Tuberculosis Research
Methaniazide: A Historical and Technical Review in Tuberculosis Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methaniazide, also known as isoniazid (B1672263) methanesulfonate (B1217627) or by brand names such as Neotizide, is a derivative of the frontline anti-tuberculosis drug isoniazid.[1] Historically, it has been used in the treatment of tuberculosis, often in combination with other therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of methaniazide, with a focus on its place within the broader context of tuberculosis research. Given the limited specific historical and experimental data available for methaniazide, this guide leverages the extensive knowledge of its parent compound, isoniazid, to infer its probable mechanisms and properties, while clearly indicating where direct evidence for methaniazide is lacking.
Discovery and History
The history of methaniazide is intrinsically linked to the development of isoniazid, a cornerstone of modern tuberculosis therapy. Isoniazid (isonicotinic acid hydrazide) was first synthesized in 1912, but its potent anti-tuberculosis activity was not discovered until the late 1940s and early 1950s.[2][3] This discovery marked a significant turning point in the fight against tuberculosis.[4]
Methaniazide emerged as a modification of isoniazid, where a methanesulfonic acid group is attached to the hydrazide moiety.[1] While the exact date and discoverer of methaniazide are not well-documented in readily available scientific literature, it was likely synthesized and investigated in the mid-20th century, following the establishment of isoniazid as a primary treatment for tuberculosis. The rationale for such derivatization was often to improve solubility, reduce toxicity, or alter the pharmacokinetic profile of the parent drug. Methaniazide was marketed under various names, including Neotizide, and was also a component of a combination drug called Neothetazone, which also contained thioacetazone.[1][5]
Chemical Structure and Synthesis
Methaniazide is the sodium salt of isoniazid methanesulfonate. The core structure consists of the pyridine (B92270) ring and the hydrazide functional group characteristic of isoniazid, with the addition of a methanesulfonyl group.
Experimental Protocol: General Synthesis of Isoniazid Derivatives
While a specific detailed protocol for the industrial synthesis of methaniazide is not available in the reviewed literature, a general approach for creating isoniazid derivatives involves the reaction of isoniazid with a corresponding aldehyde or ketone to form a hydrazone, or with an acyl halide or sulfonyl halide to form a substituted hydrazide. For methaniazide, the synthesis would have likely involved the reaction of isoniazid with a methanesulfonyl-containing reagent.
A plausible, though not definitively documented, laboratory-scale synthesis could be conceptualized as follows:
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Dissolution of Isoniazid: Isoniazid is dissolved in a suitable aprotic solvent.
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Addition of a Base: A non-nucleophilic base is added to the solution to deprotonate the terminal nitrogen of the hydrazide group, increasing its nucleophilicity.
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Reaction with Methanesulfonyl Chloride: Methanesulfonyl chloride is added dropwise to the reaction mixture under controlled temperature conditions (e.g., in an ice bath) to prevent side reactions.
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Reaction Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. The crude product is then purified, for example, by recrystallization, to yield methaniazide.
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Salt Formation: To obtain the sodium salt, the purified methaniazide would be treated with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate.
Mechanism of Action
The mechanism of action of methaniazide is presumed to be analogous to that of isoniazid, acting as a prodrug that ultimately inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1][6]
Inferred Signaling Pathway and Activation
The widely accepted mechanism for isoniazid activation and action provides a framework for understanding how methaniazide likely functions.[6]
Caption: Probable mechanism of action of Methaniazide.
Experimental Workflow for In Vitro Evaluation
The in vitro activity of a potential anti-tuberculosis compound like methaniazide would typically be assessed through a series of standardized experiments.
Caption: A typical workflow for the in vitro evaluation of an anti-tuberculosis drug candidate.
Quantitative Data
| Parameter | Value (for Isoniazid) | Reference Strain | Method |
| MIC | 0.025 - 0.05 µg/mL | M. tuberculosis H37Rv | Broth Microdilution |
| Typical Dosage (Active TB) | 5 mg/kg daily (up to 300 mg) | Human | Clinical Guidelines |
| Common Adverse Effects | Peripheral neuropathy, hepatotoxicity | Human | Clinical Studies |
Note: This data is for isoniazid and is provided for comparative context due to the lack of specific data for methaniazide.
Experimental Protocols
Detailed experimental protocols for the evaluation of methaniazide are scarce. However, based on standard methodologies used in tuberculosis research during the mid-20th century, the following protocols would have been likely employed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
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Preparation of Drug Stock Solution: A stock solution of methaniazide would be prepared in a suitable solvent (e.g., sterile distilled water) and sterilized by filtration.
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Preparation of Mycobacterial Inoculum: A suspension of M. tuberculosis (e.g., H37Rv strain) would be prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a specific turbidity corresponding to a known bacterial concentration (e.g., McFarland standard).
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Serial Dilution: The methaniazide stock solution would be serially diluted in a 96-well microplate containing fresh culture medium.
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Inoculation: Each well would be inoculated with the standardized mycobacterial suspension.
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Incubation: The microplate would be incubated at 37°C for a period of 7 to 14 days.
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Reading of Results: The MIC would be determined as the lowest concentration of methaniazide that completely inhibits visible growth of the mycobacteria.
Protocol 2: In Vivo Efficacy in a Murine Model
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Infection of Mice: A cohort of susceptible mice (e.g., BALB/c) would be infected with a low-dose aerosol of M. tuberculosis.
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Treatment Initiation: After a pre-determined period to allow for the establishment of infection, treatment with methaniazide would be initiated. The drug would typically be administered orally or via gavage.
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Dosing Regimen: Different doses of methaniazide would be administered daily for a specified duration (e.g., 4-8 weeks). A control group would receive the vehicle only, and a positive control group would receive a standard drug like isoniazid.
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Evaluation of Bacterial Load: At the end of the treatment period, mice would be euthanized, and their lungs and spleens aseptically removed. The organs would be homogenized, and serial dilutions plated on Middlebrook 7H11 agar (B569324) to determine the number of colony-forming units (CFU).
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Data Analysis: The efficacy of methaniazide would be determined by comparing the reduction in bacterial load in the treated groups to the control groups.
Conclusion
Methaniazide represents a historical footnote in the extensive story of anti-tuberculosis drug development. As a derivative of the highly successful drug isoniazid, its discovery was a logical step in the chemical exploration of isonicotinic acid hydrazides. While it saw some clinical use, it has been largely superseded by its parent compound and other, more potent and well-characterized anti-tuberculosis agents. The lack of detailed, publicly available scientific data on methaniazide underscores its limited impact on the field compared to isoniazid. For contemporary researchers, the story of methaniazide serves as a reminder of the iterative nature of drug development and the importance of thorough documentation and comparative studies in establishing the clinical value of new therapeutic agents. Future research into historical drug archives may yet uncover more specific details about this particular chapter in the history of tuberculosis treatment.
References
- 1. Methaniazide - Wikipedia [en.wikipedia.org]
- 2. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Methaniazide/thioacetazone - Wikipedia [en.wikipedia.org]
- 6. Isoniazid - Wikipedia [en.wikipedia.org]
